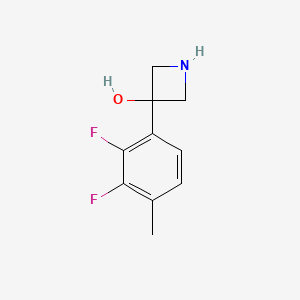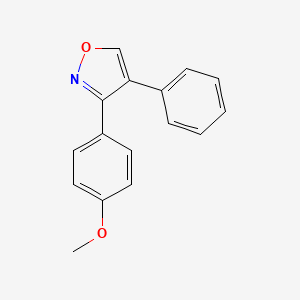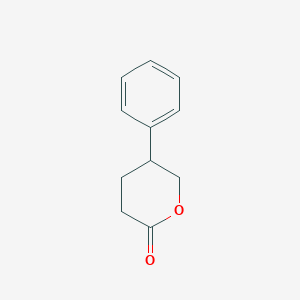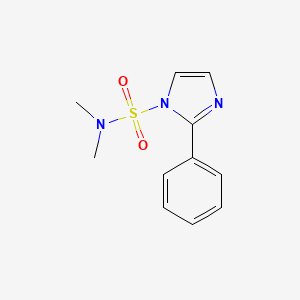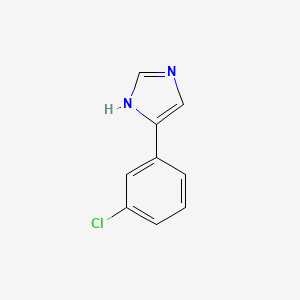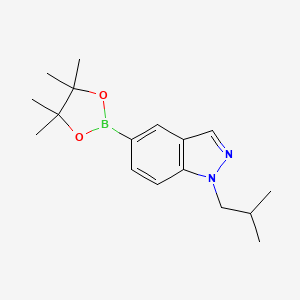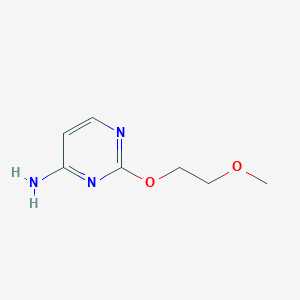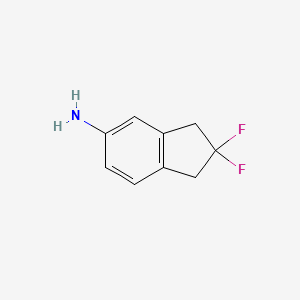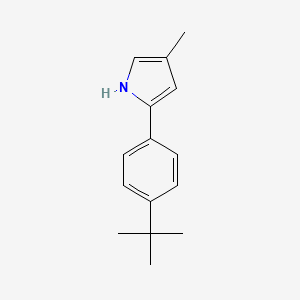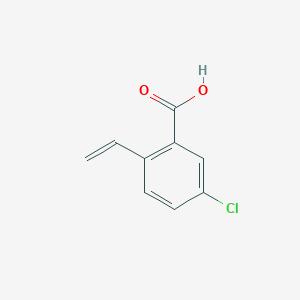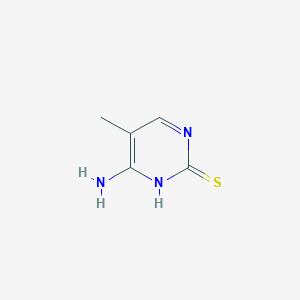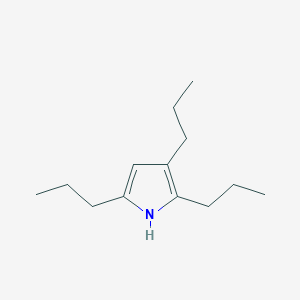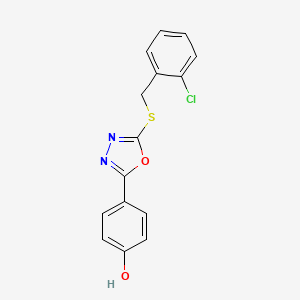
4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenol group, a chlorobenzyl thioether, and an oxadiazole ring
Preparation Methods
The synthesis of 4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form 2-chlorobenzyl thiosemicarbazide. The thiosemicarbazide undergoes cyclization with carbon disulfide to form the oxadiazole ring, resulting in the formation of this compound .
Chemical Reactions Analysis
4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the oxadiazole ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-(((5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)phenyl methyl ether: This compound has a thiadiazole ring instead of an oxadiazole ring, which can result in different chemical properties and biological activities.
Thiophenol: This compound has a simpler structure with a thiol group attached to a benzene ring.
4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H11ClN2O2S |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
4-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C15H11ClN2O2S/c16-13-4-2-1-3-11(13)9-21-15-18-17-14(20-15)10-5-7-12(19)8-6-10/h1-8,19H,9H2 |
InChI Key |
SYQIFIKRAUODHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


